molecular formula C16H23N3O4S B2574141 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1234901-57-5

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2574141
CAS RN: 1234901-57-5
M. Wt: 353.44
InChI Key: AGKYNSGGDMXXQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H23N3O4S and its molecular weight is 353.44. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis

The compound is relevant in the synthesis of potent antagonists such as CGRP receptor inhibitors, highlighting its application in developing therapies targeting migraine and related disorders. An enantioselective process has been developed for the preparation of a related CGRP receptor inhibitor, demonstrating the importance of stereochemistry in medicinal chemistry for enhancing drug efficacy and specificity (Cann et al., 2012).

Synthesis of Spirocyclic Dihydropyridines

Spirocyclic dihydropyridines, which can be synthesized through dearomatizing cyclization of related N-alkenyl pyridinecarboxamides, are of interest due to their potential drug-like features. This demonstrates the compound's role in generating novel heterocyclic structures that can be further elaborated for therapeutic applications (Senczyszyn et al., 2013).

Gas-Phase Rearrangement Studies

The compound's related analogs have been studied for their behavior under mass spectrometry, providing insights into gas-phase rearrangements and fragmentation processes. This is crucial for understanding the metabolism and stability of potential drug candidates, influencing their development and optimization (Qin, 2002).

Anti-acetylcholinesterase Activity

Derivatives of related piperidine compounds have been evaluated for their anti-acetylcholinesterase activity, a crucial target in the treatment of Alzheimer's disease. The modifications on the benzamide moiety significantly affect the activity, highlighting the importance of structural variations in designing inhibitors for neurological conditions (Sugimoto et al., 1990).

Lewis Basic Catalysis

The compound's framework has been applied in Lewis basic catalysis, demonstrating its utility in asymmetric synthesis. This is particularly relevant for the hydrosilylation of N-aryl imines, where high yields and enantioselectivities are achieved, underscoring its contribution to stereoselective chemical transformations (Wang et al., 2006).

properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-18-8-2-3-14(16(18)21)15(20)17-11-12-6-9-19(10-7-12)24(22,23)13-4-5-13/h2-3,8,12-13H,4-7,9-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKYNSGGDMXXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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